molecular formula C11H8N2O4 B6385477 (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% CAS No. 1261996-53-5

(2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95%

Cat. No. B6385477
CAS RN: 1261996-53-5
M. Wt: 232.19 g/mol
InChI Key: OXBFIWHHMUMCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% (2,4-DHPPM) is a synthetic compound with a wide variety of applications in scientific research. It is a member of the pyrimidine family and contains both a phenol and a ketone group. 2,4-DHPPM has been used in the synthesis of various compounds, including proteins, polymers, and nucleic acids. In addition, it has been used to study the biochemical and physiological effects of various compounds and to investigate the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450. This inhibition can affect the metabolism of drugs and other compounds, resulting in altered pharmacological effects. In addition, (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% can affect the expression of certain genes, which can lead to changes in the biochemical and physiological effects of certain compounds.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the metabolism of drugs and other compounds. In addition, it has been shown to affect the expression of certain genes, which can lead to changes in the biochemical and physiological effects of certain compounds. Furthermore, (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it has been shown to have a variety of biochemical and physiological effects, which can be studied in laboratory experiments. However, there are also some limitations to using (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% in laboratory experiments. It is not a naturally occurring compound, so it must be synthesized in a laboratory setting. In addition, its mechanism of action is not yet fully understood, so it is difficult to predict the effects of using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research on (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95%. First, further research should be done to better understand its mechanism of action and the biochemical and physiological effects of its use. Second, more research should be done on the synthesis of (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% and its potential applications in the synthesis of other compounds. Third, further research should be done on the potential therapeutic effects of (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95%, including its potential use in the treatment of cancer and other diseases. Finally, more research should be done on the potential side effects of (2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% and its use in laboratory experiments.

Synthesis Methods

(2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% can be synthesized from the reaction of 3,4-methylenedioxyphenylacetic acid and 2,4-dihydroxypyrimidine in aqueous solution. The reaction is catalyzed by sodium hydroxide, and the product is purified by recrystallization. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine, 95% has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various compounds, including proteins, polymers, and nucleic acids. In addition, it has been used to study the biochemical and physiological effects of various compounds and to investigate the mechanism of action of certain drugs. It has also been used in the study of diseases, such as cancer and diabetes, as well as in the development of new drugs and therapies.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10-7(4-12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFIWHHMUMCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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